

An In-depth Technical Guide to 7-Bromo-3-methyl-1H-indole

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Compound of Interest

Compound Name:	7-Bromo-3-methyl-1H-indole
CAS No.:	853355-96-1; 86915-22-2
Cat. No.:	B2705837

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **7-Bromo-3-methyl-1H-indole**, a key heterocyclic compound. It details its chemical and physical properties, provides a robust synthesis protocol, outlines methods for analytical characterization, and discusses its applications, particularly within the field of medicinal chemistry and drug discovery.

Introduction: Significance of Substituted Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal pharmacophore for interacting with a wide range of biological targets. Halogenated indoles, such as **7-Bromo-3-methyl-1H-indole**, are of particular interest. The introduction of a bromine atom at the 7-position can significantly alter the molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable building block for developing novel therapeutic agents.^{[1][2]} These compounds serve as crucial intermediates in the synthesis of more complex molecules, including inhibitors for enzymes like

bacterial cystathionine γ -lyase and Rho kinase (ROCK), which are implicated in various diseases.[1][3]

Physicochemical and Structural Properties

Accurate characterization of a compound's properties is fundamental for its application in research and development. The key identifiers and physicochemical data for **7-Bromo-3-methyl-1H-indole** are summarized below.

Property	Value	Source
Molecular Formula	C ₉ H ₈ BrN	[4]
Molecular Weight	210.07 g/mol	[4][5][6]
Appearance	Yellow liquid	[7]
CAS Number	86915-22-2	[4]
Canonical SMILES	CC1=CNC2=C1C=CC=C2Br	
InChI Key	Not readily available	

Synthesis Protocol: Fischer Indole Synthesis

The synthesis of **7-Bromo-3-methyl-1H-indole** can be achieved through various methods. The Fischer indole synthesis is a classic and reliable approach. This protocol details a representative procedure.

Causality and Experimental Choices:

- **Acid Catalyst (Polyphosphoric Acid - PPA):** PPA serves as both the acidic catalyst and a dehydrating agent, which is crucial for the cyclization step. Its high viscosity and effectiveness at elevated temperatures drive the reaction to completion.
- **Reaction Temperature:** The temperature is carefully controlled to ensure the formation of the indole ring without promoting side reactions or degradation of the product.
- **Work-up Procedure:** The use of ice-water quenches the reaction and precipitates the crude product. The subsequent neutralization with a base (e.g., NaOH) is necessary to remove the

acidic catalyst. Extraction with an organic solvent like ethyl acetate isolates the product from the aqueous phase.

Step-by-Step Methodology:

- **Reactant Preparation:** In a round-bottom flask, (2-bromophenyl)hydrazine hydrochloride (1 equivalent) is mixed with acetone (1.2 equivalents).
- **Catalyst Addition:** Polyphosphoric acid (PPA) is added to the mixture in a quantity sufficient to create a stirrable paste.
- **Heating and Reaction:** The mixture is heated to 80-100°C with constant stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC).
- **Quenching and Precipitation:** Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product.
- **Neutralization and Extraction:** The acidic aqueous solution is neutralized with a saturated sodium hydroxide solution. The product is then extracted with ethyl acetate.
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield pure **7-Bromo-3-methyl-1H-indole**.

Analytical Characterization and Validation

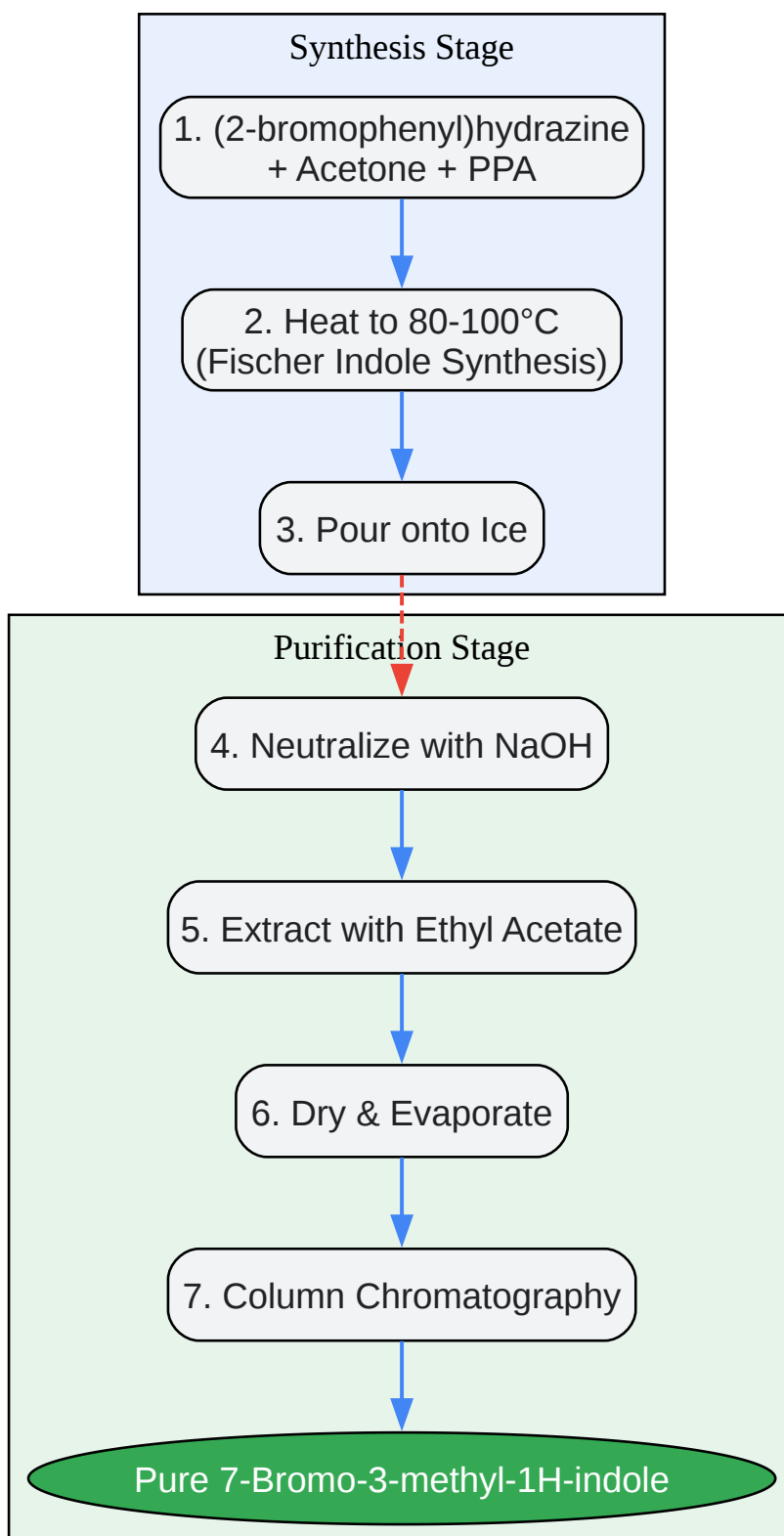
To confirm the identity and purity of the synthesized **7-Bromo-3-methyl-1H-indole**, several analytical techniques are employed.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ¹H NMR: Provides information on the number and environment of protons. Expected signals include a singlet for the N-H proton (around 8.06 ppm), aromatic protons in the range of 7.0-7.6 ppm, and a singlet for the methyl group protons around 2.35 ppm.[7]
 - ¹³C NMR: Shows the carbon skeleton of the molecule. Characteristic peaks for the aromatic and methyl carbons confirm the structure.[7]

- Mass Spectrometry (MS): This technique determines the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M^+) and an $M+2$ peak of similar intensity, which is characteristic of a molecule containing one bromine atom.[8]
- Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present. A characteristic N-H stretching band is expected in the region of $3400\text{-}3300\text{ cm}^{-1}$.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of **7-Bromo-3-methyl-1H-indole**.



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Synthesis and Purification Workflow

Applications in Research and Drug Development

7-Bromo-3-methyl-1H-indole is a versatile intermediate in the synthesis of a wide array of biologically active molecules.[9] Its utility stems from the ability to further functionalize the indole ring, particularly through cross-coupling reactions at the bromine position.

- **Oncology:** Substituted indoles are core components of many anti-cancer agents. The 7-bromo-3-methylindole scaffold can be elaborated to create compounds that target specific kinases or other proteins involved in cancer cell proliferation.[8]
- **Infectious Diseases:** This compound is a building block for inhibitors of bacterial enzymes. For instance, derivatives have been developed as inhibitors of bacterial cystathionine γ -lyase, which can enhance the efficacy of existing antibiotics.[1]
- **Neurological Disorders:** The indole nucleus is present in many neurotransmitters and drugs acting on the central nervous system. Modifications of the 7-bromo-3-methylindole structure can lead to compounds with potential applications in treating neurological and psychiatric conditions.

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